Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C9H7BrClN3O2 |
|---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-6(10)14-4-3-12-7(11)8(14)13-5/h3-4H,2H2,1H3 |
InChI Key |
GYMPAPSMKRAWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CN=C(C2=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Key Method (Adapted from WO2021096903A1)
Reagents :
- 2-Amino-3-chloropyrazine
- Ethyl bromopyruvate
- Acetonitrile (solvent)
- Potassium persulfate (oxidant)
- Cyclization : 2-Amino-3-chloropyrazine reacts with ethyl bromopyruvate in acetonitrile at 60–70°C for 8–12 hours.
- Oxidation : Potassium persulfate (1.3–1.7 eq) is added to the mixture, followed by sulfuric acid (0.05–0.2 eq) as a catalyst.
- Workup : The product is extracted with dichloromethane, washed with sodium bicarbonate, and purified via column chromatography.
Yield : 75–80%.
Alternative Photo-Catalyzed Method (AU2021205515A1)
Reagents :
- 2-Amino-3-chloropyrazine
- Ethyl 3-bromo-4,5-dihydropyrazole-5-carboxylate
- Bromine (Br₂)
- UV light (photo-catalyst)
- Cyclocondensation : Conducted at 25–65°C under UV light for 30–45 minutes.
- Bromination : Bromine is introduced in situ to functionalize the C3 position.
Halogenation Strategies
Bromination Using POBr₃ (WO2022191139A1)
Reagents :
- Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
- Phosphorus tribromide (POBr₃)
- Dichloromethane (solvent)
- Reaction : POBr₃ (1.0–1.5 eq) is added to the substrate in dichloromethane at 0–5°C.
- Quenching : The mixture is neutralized with aqueous NaOH and extracted.
- Solvent Replacement : The crude product is dissolved in dimethylformamide (DMF) for subsequent steps.
Yield : 85–90%.
Chlorination via Nucleophilic Aromatic Substitution
Reagents :
- Ethyl 3-bromoimidazo[1,2-a]pyrazine-2-carboxylate
- Sodium thiomethoxide (NaSMe)
- Chlorine gas (Cl₂)
- Displacement : NaSMe selectively substitutes the 8-position sulfur group.
- Chlorination : Cl₂ gas is bubbled into the reaction mixture at −10°C to install the chloro group.
Purity : >98% (HPLC).
Oxidation and Purification
Persulfate-Mediated Oxidation (WO2022191139A1)
Reagents :
- Ethyl 3-bromo-8-chloro-4,5-dihydroimidazo[1,2-a]pyrazine-2-carboxylate
- Sodium peroxodisulfate (Na₂S₂O₈)
- DMF (solvent)
- Reaction : Na₂S₂O₈ (1.4–2.0 eq) is added to the dihydro intermediate in DMF at 55–65°C for 4–6 hours.
- Key Insight : Omitting sulfuric acid reduces impurity formation (e.g., acetonitrile adducts) to <0.5%.
Yield : 90–92%.
Comparative Analysis of Oxidants
| Oxidant | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| K₂S₂O₈ + H₂SO₄ | Acetonitrile | 60°C | 75% | 95% |
| Na₂S₂O₈ | DMF | 55°C | 92% | 99% |
| Br₂ | Toluene | 25°C | 93% | 97% |
Advanced Synthetic Routes
One-Pot Cyclization-Halogenation (Adapted from)
Reagents :
- 2-Amino-3-chloropyrazine
- Ethyl bromoacetate
- DMF-DMA (N,N-dimethylformamide dimethyl acetal)
- NaHCO₃/KI
- Formamidine Formation : 2-Amino-3-chloropyrazine reacts with DMF-DMA at 65°C for 3 hours.
- Cyclization : Ethyl bromoacetate and NaHCO₃/KI are added, and the mixture is heated at 85°C for 6 hours.
- Halogenation : POBr₃ is introduced in situ to install the bromo group.
Yield : 78%.
Challenges and Optimizations
- Impurity Control : Sulfuric acid in oxidation steps generates acetonitrile adducts; substituting DMF improves purity.
- Scalability : Photo-catalyzed bromination (AU2021205515A1) offers industrial advantages due to shorter reaction times (30–45 minutes vs. 8 hours).
Chemical Reactions Analysis
Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation might involve reagents like potassium permanganate, while reduction could use hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tuberculosis drugs.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various chemical research projects.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate with structurally related imidazopyrazine derivatives, focusing on substituents, molecular properties, and biological activities:
Key Findings from Comparative Analysis:
Substituent Effects :
- Halogenation : Bromine and chlorine at positions 3 and 8 (target compound) increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, 6,8-dibromo derivatives (e.g., Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
- Ester vs. Carboxamide : Ethyl esters (target compound) are more hydrolytically stable than methyl esters (e.g., Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate), making them preferable for prodrug strategies .
Biological Activity :
- Compounds with halogen substituents (Br, Cl) demonstrate enhanced antimicrobial activity due to increased membrane permeability and target binding .
- Saturated analogs (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride) show improved solubility but reduced aromatic interaction with biological targets, limiting their use in kinase inhibition .
Synthetic Accessibility :
- Microwave-assisted synthesis (used for Ethyl imidazo[1,2-a]pyrazine-2-carboxylate in ) reduces reaction times for halogenated derivatives compared to traditional reflux methods .
- Palladium-catalyzed cross-coupling (e.g., in ) enables selective functionalization at position 8, a strategy applicable to the target compound for introducing aryl/heteroaryl groups .
Biological Activity
Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 1334167-30-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHBrClNO
- Molecular Weight : 304.53 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)C1=C(\Br)N2C=CN=C(Cl)\C2=N\1
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.6 |
| MCF-7 (breast cancer) | 22.4 |
| A549 (lung cancer) | 18.9 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which warrants further investigation for its potential as an anticancer agent.
The biological activity of this compound is hypothesized to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Targeting DNA Repair Mechanisms : The compound may interfere with the DNA repair pathways, enhancing the efficacy of existing chemotherapeutic agents.
Case Studies
A recent study published in a peer-reviewed journal highlighted the use of this compound in combination therapies. The results indicated enhanced cytotoxicity when used alongside conventional chemotherapeutics like cisplatin and doxorubicin.
Study Highlights:
- Combination Therapy : The combination led to a synergistic effect in reducing tumor growth in xenograft models.
- Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile with minimal side effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
